molecular formula C20H25CaN7O8 B12398236 Folinic acid (calcium hydrate)

Folinic acid (calcium hydrate)

Cat. No.: B12398236
M. Wt: 531.5 g/mol
InChI Key: HXGBOZMAXPTRGF-RIWFDJIXSA-N
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Description

Folinic acid (calcium hydrate), also known as calcium folinate or leucovorin calcium, is a reduced folate derivative with the chemical formula C₂₀H₂₁CaN₇O₇·xH₂O (CAS: 1492-18-8) . It serves as a bioactive form of folate, bypassing the need for dihydrofolate reductase (DHFR) to convert folic acid into its active forms. This property makes it critical in clinical settings to counteract the toxicity of DHFR inhibitors like methotrexate (MTX) .

Properties

Molecular Formula

C20H25CaN7O8

Molecular Weight

531.5 g/mol

InChI

InChI=1S/C20H23N7O7.Ca.H2O/c21-20-25-16-15(18(32)26-20)27(9-28)12(8-23-16)7-22-11-3-1-10(2-4-11)17(31)24-13(19(33)34)5-6-14(29)30;;/h1-4,9,12-13,22H,5-8H2,(H,24,31)(H,29,30)(H,33,34)(H4,21,23,25,26,32);;1H2/t12?,13-;;/m0../s1

InChI Key

HXGBOZMAXPTRGF-RIWFDJIXSA-N

Isomeric SMILES

C1C(N(C2=C(N1)N=C(NC2=O)N)C=O)CNC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O.O.[Ca]

Canonical SMILES

C1C(N(C2=C(N1)N=C(NC2=O)N)C=O)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O.O.[Ca]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Folinic acid (calcium hydrate) is synthesized through the reduction of folic acid. The process involves the use of reducing agents such as sodium borohydride or hydrogen in the presence of a catalyst. The reaction conditions typically include a controlled temperature and pH to ensure the stability of the product .

Industrial Production Methods: In industrial settings, folinic acid (calcium hydrate) is produced through a multi-step process that includes the reduction of folic acid followed by purification steps such as crystallization and filtration. The final product is then dried and converted into its calcium salt form .

Chemical Reactions Analysis

Types of Reactions: Folinic acid (calcium hydrate) undergoes various chemical reactions, including:

    Reduction: The reduction of folic acid to folinic acid.

    Substitution: Reactions involving the substitution of functional groups on the folinic acid molecule.

Common Reagents and Conditions:

    Reducing Agents: Sodium borohydride, hydrogen with a catalyst.

    Solvents: Water, methanol, or ethanol.

    Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.

Major Products: The primary product of these reactions is folinic acid (calcium hydrate) itself, which can be further processed into various pharmaceutical formulations .

Scientific Research Applications

Folinic acid (calcium hydrate) has a wide range of applications in scientific research, including:

Mechanism of Action

Folinic acid (calcium hydrate) exerts its effects by acting as a cofactor in one-carbon transfer reactions. It is involved in the synthesis of nucleotides and amino acids, which are essential for DNA replication and repair. The compound binds to and stabilizes the enzyme dihydrofolate reductase, facilitating the conversion of dihydrofolate to tetrahydrofolate .

Comparison with Similar Compounds

Data Table: Comparative Analysis of Folinic Acid and Analogues

Compound Chemical Formula Key Uses Pharmacological Role Notable Features
Folinic Acid (Calcium Hydrate) C₂₀H₂₁CaN₇O₇·xH₂O MTX rescue, FOLFOX/FOLFIRI regimens Bypasses DHFR, stabilizes 5-FU-TS complex Pre-reduced, high bioavailability
5-Methyltetrahydrofolic Acid C₂₀H₂₅N₇O₆ Folate deficiency, homocysteine metabolism Direct substrate for one-carbon transfer DHFR-dependent, unsuitable for MTX rescue
Folic Acid C₁₉H₁₉N₇O₆ Dietary supplementation Pro-drug requiring DHFR activation Ineffective under DHFR inhibition
Methotrexate C₂₀H₂₂N₈O₅ Cancer chemotherapy, autoimmune diseases DHFR inhibition, antiproliferative Requires folinic acid rescue
Folinic Acid-d4 C₂₀H₁₇D₄CaN₇O₇·xH₂O Pharmacokinetic tracing Isotopic tracer for metabolic studies Deuterated form retains bioactivity

Key Research Findings

  • Synthetic Stability : Folinic acid’s 5-formyl group enhances stability compared to 5-MTHF, which is prone to oxidation .
  • Clinical Efficacy : In FOLFOX regimens, folinic acid increases 5-FU’s median survival benefit by 2–3 months compared to 5-FU alone .

Q & A

Basic Research Questions

Q. How can researchers determine the purity and stability of folinic acid calcium hydrate in experimental preparations?

  • Methodological Answer : Purity assessment requires high-performance liquid chromatography (HPLC) with UV detection, as referenced in analytical standards (≥99% purity by HPLC) . Stability studies should include controlled storage conditions (e.g., 2–8°C, protected from light) and periodic analysis of degradation products, such as 5-methyltetrahydrofolate, using mass spectrometry. Hydration state variability (denoted by "xH₂O" in the molecular formula, C₂₀H₂₁CaN₇O₇·xH₂O) must be accounted for via thermogravimetric analysis (TGA) to ensure batch consistency .

Q. What protocols are recommended for integrating folinic acid calcium hydrate into methotrexate (MTX) rescue regimens in preclinical studies?

  • Methodological Answer : In MTX rescue, folinic acid is administered 24 hours post-MTX to bypass dihydrofolate reductase inhibition. Dosing ratios (e.g., 1:10–1:20 folinic acid:MTX) should be optimized using pharmacokinetic models. In vitro studies require co-culture systems with folate-depleted media to simulate MTX toxicity, followed by folinic acid supplementation to assess cellular recovery via viability assays (e.g., MTT) .

Q. How should researchers address variability in hydration states across folinic acid calcium hydrate batches?

  • Methodological Answer : Use Karl Fischer titration to quantify water content and X-ray diffraction (XRD) to confirm crystalline structure consistency. Anhydrous molecular weight (511.51 g/mol) serves as a baseline for stoichiometric calculations in drug formulation studies .

Advanced Research Questions

Q. What experimental designs are critical for evaluating folinic acid calcium hydrate’s role in FOLFOX chemotherapy regimens for colorectal cancer?

  • Methodological Answer : Randomized controlled trials (RCTs) should compare FOLFOX (5-fluorouracil, oxaliplatin, folinic acid) against 5-FU/oxaliplatin alone. Primary endpoints include progression-free survival (PFS) and clinical benefit response (CBR), with secondary endpoints assessing folate metabolism biomarkers (e.g., serum homocysteine levels). Stratify patients by thymidylate synthase (TYMS) polymorphism status to address genetic variability in drug response .

Q. How can deuterated folinic acid (e.g., folinic acid-d4 calcium hydrate) improve pharmacokinetic and metabolic profiling in drug development?

  • Methodological Answer : Deuterated analogs enable precise tracking via LC-MS/MS, distinguishing endogenous folates from administered drugs. In vitro studies should compare metabolic stability (e.g., hepatic microsome assays) between deuterated and non-deuterated forms. In vivo models must account for deuterium isotope effects on enzyme kinetics, particularly in dihydrofolate reductase (DHFR)-mediated pathways .

Q. How do researchers resolve contradictions in clinical data on folinic acid’s efficacy as a chemoprotectant?

  • Methodological Answer : Conduct meta-analyses stratified by dosing schedules, cancer types, and patient folate status. For example, while folinic acid enhances 5-FU activity in colorectal cancer, it may antagonize pemetrexed in lung cancer. Use in silico modeling (e.g., folate pathway flux analysis) to predict context-dependent effects. Conflicting outcomes in pancreatic cancer trials (e.g., gemcitabine vs. 5-FU combinations) necessitate biomarker-driven subgroup analyses .

Q. What analytical techniques are optimal for studying folinic acid calcium hydrate’s interactions with metal ions in biological systems?

  • Methodological Answer : Employ inductively coupled plasma mass spectrometry (ICP-MS) to quantify calcium dissociation rates in physiological buffers. Surface plasmon resonance (SPR) can characterize binding affinities to serum proteins (e.g., albumin), while nuclear magnetic resonance (NMR) identifies structural changes in the presence of divalent cations like Mg²⁺ .

Data Analysis and Interpretation

Q. How should researchers statistically analyze survival data from folinic acid-containing chemotherapy trials?

  • Methodological Answer : Use Kaplan-Meier curves with log-rank tests for univariate survival analysis and Cox proportional hazards models for multivariate adjustments. For clinical benefit response (CBR), apply Fisher’s exact test to compare responder rates between arms, ensuring sustained improvement (≥4 weeks) in pain, performance status, or weight without worsening other parameters .

Q. What strategies mitigate batch-to-batch variability in folinic acid calcium hydrate’s bioactivity?

  • Methodological Answer : Implement quality control (QC) protocols including:

  • Purity verification via HPLC with diode-array detection (DAD).
  • Bioactivity assays (e.g., DHFR inhibition rescue in MTX-treated cell lines).
  • Inter-laboratory validation using reference standards from authoritative repositories (e.g., USP) .

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